LY 293284

Descripción general

Descripción

LY293284 es un compuesto químico de investigación desarrollado por la compañía farmacéutica Eli Lilly. Es un agonista completo potente y selectivo del receptor 5-HT1A, que es un subtipo del receptor de serotonina. Este compuesto se ha utilizado principalmente en estudios científicos para investigar sus efectos sobre la ansiedad y otras afecciones neurológicas .

Métodos De Preparación

La síntesis de LY293284 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central de tetrahidrobenz[c,d]indol y la introducción del grupo di-n-propilamino. Las condiciones de reacción típicamente implican el uso de bases fuertes y solventes orgánicos.

Análisis De Reacciones Químicas

Synthetic Pathways

LY 293284 ((-)-(4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole) is synthesized through multi-step organic reactions involving indole core construction and functional group modifications:

Key Reaction Steps:

-

Indole Cyclization : Formation of the tetrahydrobenz[c,d]indole scaffold via Fischer indole synthesis or analogous methods. For example, fluorinated indoles undergo cyclization with substituted aldehydes under acidic conditions .

-

N-Alkylation : Introduction of the di-n-propylamine group via alkylation with 2-dimethylaminoethyl chloride hydrochloride in DMSO, yielding 24–71% of the target compound .

-

Acetylation : The 6-acetyl group is introduced using oxalyl chloride or analogous acylating agents, followed by reduction with LiAlH4 .

Example Reaction Yield Comparison

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| N-Alkylation | DMSO, KOH, RT | 24–71 |

| Indole Fluorination | 2-Pyridinemethanol, Cs2CO3 | 57–92 |

Metabolic Transformations

This compound undergoes hepatic metabolism typical of indole derivatives:

-

Hydroxylation : Cytochrome P450 enzymes oxidize the tetrahydrobenz[c,d]indole core at the 5-position, forming a hydroxylated metabolite .

-

N-Dealkylation : The di-n-propylamine group is cleaved, producing primary amine intermediates.

-

Acetyl Group Hydrolysis : Esterases may hydrolyze the 6-acetyl substituent, though this pathway is less dominant .

Receptor Interaction Kinetics

This compound’s pharmacological activity stems from its high-affinity binding to 5-HT1A receptors. Comparative studies highlight its selectivity:

| Compound | 5-HT1A Affinity (Ki, nM) | Selectivity vs. 5-HT2A |

|---|---|---|

| This compound | 0.8 | >1,000× |

| 8-OH-DPAT | 1.2 | ~100× |

| Flesinoxan | 1.5 | ~500× |

This selectivity arises from its rigid tetracyclic structure and acetyl group positioning, minimizing off-target interactions .

Comparative Reaction Mechanisms

This compound shares synthetic strategies with other tryptamines but diverges in regioselectivity:

-

Fluorinated Analogues : Unlike 4-fluoro-5-methoxy-DMT, this compound avoids fluorination, instead prioritizing acetyl and di-n-propylamine groups for receptor binding .

-

Ergoline Derivatives : Structural simplification from LSD removes ergoline complexity while retaining 5-HT1A affinity .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C via retro-aldol cleavage of the acetyl group.

-

Photodegradation : UV exposure induces ring-opening reactions, necessitating dark storage .

Mechanistic Insights from Computational Studies

Quantum mechanical modeling reveals that this compound’s binding to 5-HT1A involves:

Aplicaciones Científicas De Investigación

Pharmacological Studies

LY 293284 has been extensively utilized in pharmacological research to explore the effects of 5-HT1A receptor activation. Key findings include:

- Anxiogenic Effects : In animal models, this compound has demonstrated anxiogenic effects at lower doses, while higher doses tend to suppress active behaviors, indicating a complex dose-dependent relationship with anxiety .

- Temperature Regulation : The compound induces significant reductions in core body temperature in rats, highlighting its physiological impact beyond behavioral effects .

Neuroscience Research

The compound serves as a crucial model for studying the role of serotonin in various neurological conditions:

- Behavioral Models : this compound has been employed in models assessing anxiety and depression, revealing its potential as an anxiolytic and antidepressant agent. It has shown to be significantly more potent than other compounds like 8-OH-DPAT in reducing immobility time in forced swim tests, suggesting its efficacy in treating depressive symptoms .

Drug Development

Research involving this compound has implications for developing new therapeutic agents targeting the serotonin system:

- Anxiolytic and Antidepressant Drug Development : Insights gained from studies on this compound contribute to understanding how selective agonists can be utilized to create new treatments for anxiety and depression .

Comparative Studies

This compound has been compared with other receptor ligands to assess its relative efficacy and mechanism of action:

| Compound | Type | Potency (ED50) | Notes |

|---|---|---|---|

| This compound | Full Agonist | Varies (0.01-0.3 mg/kg) | Strong anxiogenic effects at lower doses |

| LY315712 | Partial Agonist | Higher (0.3-3.0 mg/kg) | Reduced risk assessment behavior |

| LY297996 | Antagonist | Varies (0.03-10.0 mg/kg) | Minimal behavioral effects observed |

This table illustrates the comparative potency and effects of different ligands acting on the serotonin system, emphasizing this compound's unique profile as a powerful research tool.

Study on Anxiety Modulation

In a study examining the anxiolytic properties of various compounds, researchers found that this compound significantly increased punished responding in a pigeon conflict model, demonstrating its potential utility in understanding anxiety modulation mechanisms .

Investigation of Physiological Responses

Another study highlighted how this compound impacts physiological parameters such as body temperature and food consumption in cholestatic rat models. The compound's ability to induce these changes underscores its relevance in studying metabolic and behavioral responses associated with serotonergic activity .

Mecanismo De Acción

LY293284 ejerce sus efectos uniéndose y activando el receptor 5-HT1A. Este receptor es un receptor acoplado a proteína G que modula la liberación de neurotransmisores como la serotonina y la dopamina. La activación de los receptores 5-HT1A conduce a varios efectos posteriores, incluida la inhibición de la adenilato ciclasa y la apertura de los canales de potasio. Estos objetivos y vías moleculares están involucrados en la regulación del estado de ánimo, la ansiedad y otras funciones neurológicas .

Comparación Con Compuestos Similares

LY293284 a menudo se compara con otros ligandos del receptor 5-HT1A, como:

Actividad Biológica

LY 293284 is a potent and selective full agonist of the serotonin 5-HT1A receptor, developed by Eli Lilly for research purposes. This compound has garnered attention in pharmacological studies due to its significant biological activity, particularly in the context of anxiety and depression models.

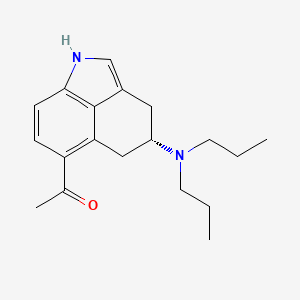

- IUPAC Name : (4R)-6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz[c,d]indole

- Molecular Formula : C₁₉H₂₆N₂O

- Molar Mass : 298.43 g/mol

- CAS Number : [Not available in the provided data]

This compound operates primarily through the activation of the 5-HT1A receptor, which is involved in various physiological processes, including mood regulation and anxiety response. Its selectivity for this receptor subtype is over 1000 times greater than for other serotonin receptors, making it a valuable tool for studying serotonergic mechanisms in the brain .

Anxiolytic and Anxiogenic Effects

Research indicates that this compound exhibits both anxiogenic and anxiolytic effects depending on the dosage administered. In studies using animal models, low doses (0.01-0.3 mg/kg) tended to enhance anxiety-related behaviors, while higher doses suppressed active behaviors . This duality highlights the complexity of its pharmacological profile:

| Dose (mg/kg) | Effect |

|---|---|

| 0.01 - 0.3 | Anxiogenic effects (increased anxiety) |

| 0.3 - higher | Anxiolytic effects (reduced activity) |

This behavior suggests that while this compound can reduce anxiety at certain doses, it may also provoke anxiety at lower doses, indicating a nuanced interaction with the serotonergic system.

Comparative Studies

In comparative studies with other ligands such as LY315712 (a partial agonist) and LY297996 (an antagonist), this compound's full agonist properties were shown to produce varying behavioral outcomes in anxiety models. The antagonist LY297996 demonstrated robust anxiolytic-like effects without altering general activity levels, contrasting with the variable effects observed with this compound .

Case Studies and Research Findings

Several studies have examined the effects of this compound in various contexts:

- Animal Behavioral Studies :

- Pharmacological Comparisons :

- Serotonin Syndrome Induction :

Propiedades

Número CAS |

141318-62-9 |

|---|---|

Fórmula molecular |

C19H26N2O |

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone |

InChI |

InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1 |

Clave InChI |

CKYZLYQSDNLGPT-HNNXBMFYSA-N |

SMILES |

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |

SMILES isomérico |

CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |

SMILES canónico |

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |

Apariencia |

Solid powder |

Key on ui other cas no. |

141318-62-9 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole LY 293284 LY-293284 LY293284 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.